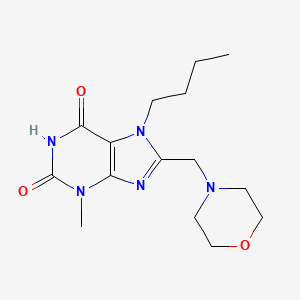![molecular formula C16H19ClN4O B5313673 1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5313673.png)
1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of TAK-915 and belongs to the class of piperazine derivatives. The unique chemical structure of TAK-915 makes it a promising candidate for various research applications.
作用機序
The mechanism of action of TAK-915 involves the modulation of GABA receptors. GABA receptors are ionotropic receptors that are involved in the inhibitory neurotransmission in the CNS. TAK-915 enhances the activity of GABA receptors by binding to a specific site on the receptor. This leads to an increase in the influx of chloride ions into the neuron, which hyperpolarizes the membrane potential and reduces the excitability of the neuron.
Biochemical and Physiological Effects:
TAK-915 has been shown to have various biochemical and physiological effects. In preclinical studies, TAK-915 has been shown to enhance the activity of GABA receptors in the brain, leading to a reduction in the activity of neurons. This can lead to the suppression of anxiety-like behavior and the prevention of seizures. TAK-915 has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, TAK-915 has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of CNS disorders.
実験室実験の利点と制限
One of the main advantages of TAK-915 is its high selectivity for GABA receptors. This makes it a promising candidate for the treatment of various CNS disorders without causing unwanted side effects. Additionally, TAK-915 has a low potential for abuse and addiction, making it a safer alternative to other drugs used for the treatment of CNS disorders. However, one of the limitations of TAK-915 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many future directions for the study of TAK-915. One of the main areas of research is the development of more efficient synthesis methods for TAK-915, which can lead to a more cost-effective production of the compound. Additionally, further studies are needed to investigate the potential applications of TAK-915 in the treatment of various CNS disorders. This includes the investigation of the pharmacokinetics and pharmacodynamics of TAK-915 in humans, as well as the potential side effects of the drug. Finally, the development of new derivatives of TAK-915 with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a promising candidate for various scientific research applications. The unique chemical structure of TAK-915 makes it a selective modulator of GABA receptors, which can lead to the suppression of excessive neuronal activity in the brain. TAK-915 has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant-like effects. Further research is needed to investigate the potential applications of TAK-915 in the treatment of various CNS disorders and to develop more efficient synthesis methods for the compound.
合成法
The synthesis of TAK-915 involves the reaction of 1-(3-chlorophenyl)piperazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1H-pyrazole-3-carboxylic acid. The reaction takes place in the presence of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) as a solvent. The resulting product is then purified using column chromatography to obtain pure TAK-915.
科学的研究の応用
TAK-915 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the central nervous system (CNS) where TAK-915 has been shown to modulate the activity of GABA receptors. GABA receptors are important in regulating the activity of neurons in the CNS and are involved in various physiological and pathological processes. TAK-915 has been shown to enhance the activity of GABA receptors, which can lead to the suppression of excessive neuronal activity in the brain. This makes TAK-915 a potential candidate for the treatment of various CNS disorders such as anxiety, depression, and epilepsy.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-2-21-7-6-15(18-21)16(22)20-10-8-19(9-11-20)14-5-3-4-13(17)12-14/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWMDZOPIBFGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)
![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![N~1~-(1-ethyl-5-oxopyrrolidin-3-yl)-N~2~-[(4-fluoro-2-methylphenyl)sulfonyl]glycinamide](/img/structure/B5313613.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![6-[2-(5-chloro-2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5313623.png)

![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)